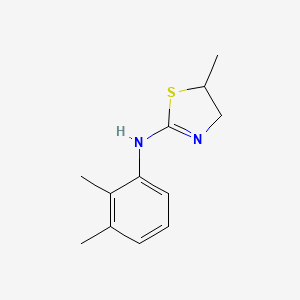

N-(2,3-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(2,3-Dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazol-2-amine derivative characterized by a 4,5-dihydrothiazole core substituted with a 5-methyl group and a 2,3-dimethylphenylamine moiety. The molecular formula is inferred as C₁₂H₁₆N₂S (molecular weight: ~236.33 g/mol) based on structural analogs in the literature . The 2,3-dimethylphenyl substituent contributes steric bulk and lipophilicity, which may influence bioavailability and target interactions.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-8-5-4-6-11(10(8)3)14-12-13-7-9(2)15-12/h4-6,9H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCPOONERZTNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2,3-dimethylaniline with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and catalysts, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. N-(2,3-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has been studied for its effectiveness against various bacterial strains. In vitro studies show that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . Further research is needed to elucidate its specific pathways and efficacy against different cancer types.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Applications in Pharmaceuticals

Given its biological activities, this compound can be explored for various pharmaceutical applications:

- Antibiotic Development : Its antimicrobial properties position it as a candidate for new antibiotic formulations.

- Cancer Therapeutics : The anticancer potential could lead to the development of novel chemotherapeutic agents.

- Anti-inflammatory Drugs : Its anti-inflammatory effects might be harnessed for treating chronic inflammatory conditions.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings support further investigation into its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism Exploration

In vitro assays were conducted to assess the effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 20 µM after 48 hours of treatment. Mechanistic studies revealed that the compound triggers apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can engage in π-π interactions with receptor sites, modulating their function. These interactions can influence various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The substituent pattern on the phenyl ring significantly impacts physicochemical and biological properties. Key comparisons include:

Key Observations:

- Steric Effects: The 2,3-dimethyl substitution creates greater steric hindrance than monosubstituted analogs (e.g., 3-methylphenyl in ), which may affect binding to protein targets.

- Electronic Effects: Methoxy and chloro groups alter electron density on the phenyl ring, influencing reactivity and intermolecular interactions .

Core Heterocycle Modifications

Variations in the heterocyclic core also impact properties:

Key Observations:

Crystallographic Data

Crystal structures of related compounds (e.g., tizanidine ) reveal planar geometries and intermolecular hydrogen bonding, critical for packing and stability. The target compound’s 2,3-dimethyl group may disrupt such interactions compared to smaller substituents .

Biological Activity

N-(2,3-dimethylphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative characterized by its unique chemical structure, which includes a dimethylphenyl group and a thiazole ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C12H16N2S

- Molecular Weight : 224.34 g/mol

- Structure : The compound features a thiazole ring fused with an amine and a dimethylphenyl substituent, which contributes to its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated the compound's effectiveness against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition observed |

| Vancomycin-resistant Enterococcus faecium | Notable activity recorded |

| Drug-resistant Candida strains | Broad-spectrum antifungal activity |

In particular, compounds related to this thiazole derivative have shown promising results against resistant strains of bacteria and fungi, suggesting potential applications in treating infections that are difficult to manage with conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have revealed its ability to inhibit cancer cell proliferation in various lines:

| Cell Line | Inhibition (%) |

|---|---|

| Caco-2 (colorectal cancer) | 39.8% viability decrease |

| A549 (lung cancer) | Variable activity |

The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring influence the compound's effectiveness against specific cancer types. For instance, the presence of methyl groups on the aromatic ring has been correlated with enhanced cytotoxicity .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The thiazole ring can interact with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The aromatic dimethylphenyl group may engage in π-π interactions with receptor sites, influencing various signaling pathways.

- Induction of Apoptosis : Certain derivatives have been shown to initiate apoptosis in cancer cells through activation of intrinsic pathways .

Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the efficacy of thiazole derivatives against resistant bacterial strains. The results showed that this compound exhibited significant activity against MRSA and vancomycin-resistant Enterococcus faecium. The study emphasizes the need for further exploration of these compounds as potential therapeutic agents against resistant pathogens .

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of thiazole derivatives found that this compound could significantly reduce cell viability in colorectal cancer models. The study concluded that structural modifications could enhance its anticancer efficacy and suggested further research into its mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.